Cas no 175203-74-4 (3,5-Dinitro-4-methoxybenzenesulfonyl Chloride)
3,5-Dinitro-4-methoxybenzenesulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-3,5-dinitrobenzene-1-sulfonyl chloride
- 3,5-Dinitro-4-Methoxybenzenesulphonyl Chloride
- 3,5-Dinitro-4-methoxybenzenesulfonyl chloride
- 4-methoxy-3,5-dinitrobenzenesulfonyl chloride
- Benzenesulfonylchloride, 4-methoxy-3,5-dinitro-
- 3,5-Dinitro-4-Methoxybenzene1-Sulfonyl Chloride
- 4-methoxy-3,5-dinitro-benzenesulfonyl Chloride
- OR3919
- BUTTPARK 46\04-47
- MFCD00178761
- 175203-74-4
- Benzenesulfonylchloride,4-methoxy-3,5-dinitro-
- A811882
- AKOS015912177
- FT-0618888
- SCHEMBL9507891
- Benzenesulfonyl chloride, 4-methoxy-3,5-dinitro-
- J-011078
- CS-0336817
- 2-(3-Nitrophenylamino)thiazole-4-carboxylicacid
- DTXSID90371271
- 3,5-Dinitro-4-methoxybenzenesulfonyl Chloride
-
- MDL: MFCD00178761
- Inchi: 1S/C7H5ClN2O7S/c1-17-7-5(9(11)12)2-4(18(8,15)16)3-6(7)10(13)14/h2-3H,1H3
- InChI Key: QSJODFKEHYDNRE-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C(=C(C=1)[N+](=O)[O-])OC)[N+](=O)[O-])(=O)=O
Computed Properties
- Exact Mass: 295.95100
- Monoisotopic Mass: 295.9505994g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 143Ų
Experimental Properties
- Melting Point: 62-64°C
- PSA: 143.39000
- LogP: 3.56630
- Sensitiveness: Moisture Sensitive
3,5-Dinitro-4-methoxybenzenesulfonyl Chloride Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:UN 3261
- Hazard Category Code: 34
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:8
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
3,5-Dinitro-4-methoxybenzenesulfonyl Chloride Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,5-Dinitro-4-methoxybenzenesulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017035-1g |
3,5-Dinitro-4-methoxybenzenesulfonyl chloride |
175203-74-4 | 1g |
£26.00 | 2022-02-28 | ||
| Fluorochem | 017035-5g |
3,5-Dinitro-4-methoxybenzenesulfonyl chloride |
175203-74-4 | 5g |
£115.00 | 2022-02-28 | ||
| TRC | D496558-50mg |
3,5-Dinitro-4-methoxybenzenesulfonyl Chloride |
175203-74-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D496558-100mg |
3,5-Dinitro-4-methoxybenzenesulfonyl Chloride |
175203-74-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D496558-500mg |
3,5-Dinitro-4-methoxybenzenesulfonyl Chloride |
175203-74-4 | 500mg |
$ 295.00 | 2022-06-05 | ||
| Apollo Scientific | OR3919-1g |
3,5-Dinitro-4-methoxybenzenesulphonyl chloride |
175203-74-4 | 1g |
£70.00 | 2025-02-20 | ||
| Apollo Scientific | OR3919-5g |
3,5-Dinitro-4-methoxybenzenesulphonyl chloride |
175203-74-4 | 5g |
£200.00 | 2025-02-20 | ||
| eNovation Chemicals LLC | D763303-5g |
Benzenesulfonyl chloride, 4-methoxy-3,5-dinitro- |
175203-74-4 | 97% | 5g |
$375 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1407487-1g |
4-Methoxy-3,5-dinitrobenzenesulfonyl chloride |
175203-74-4 | 98% | 1g |
¥835 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1407487-5g |
4-Methoxy-3,5-dinitrobenzenesulfonyl chloride |
175203-74-4 | 98% | 5g |
¥2047 | 2023-04-15 |
3,5-Dinitro-4-methoxybenzenesulfonyl Chloride Suppliers
3,5-Dinitro-4-methoxybenzenesulfonyl Chloride Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 3,5-Dinitro-4-methoxybenzenesulfonyl Chloride
Introduction to 3,5-Dinitro-4-methoxybenzenesulfonyl Chloride (CAS No. 175203-74-4)
3,5-Dinitro-4-methoxybenzenesulfonyl Chloride, with the chemical formula C₇H₅Cl₂NO₆S, is a highly versatile sulfonating agent that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 175203-74-4, serves as a crucial intermediate in the preparation of various pharmacologically active molecules. Its unique structural features, including the presence of both nitro and methoxy substituents on a benzene ring, coupled with a sulfonyl chloride group, make it a valuable tool for medicinal chemists and synthetic organic chemists alike.
The sulfonyl chloride functionality in 3,5-Dinitro-4-methoxybenzenesulfonyl Chloride is particularly noteworthy due to its reactivity in forming sulfonamides, which are widely used in drug development. The nitro and methoxy groups not only influence the electronic properties of the benzene ring but also provide handles for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These properties have made this compound a preferred choice in the synthesis of complex molecular architectures.
In recent years, the pharmaceutical industry has seen a surge in the development of novel sulfonamide-based drugs targeting various diseases, including infectious diseases, cancer, and inflammatory disorders. The 3,5-Dinitro-4-methoxybenzenesulfonyl Chloride has been utilized in several research studies as a key intermediate in synthesizing sulfonamides with enhanced binding affinity and improved pharmacokinetic profiles. For instance, studies have demonstrated its utility in generating sulfonamides that exhibit potent activity against bacterial enzymes such as dihydropteroate synthase, a target for antibiotics like sulfamethoxazole.
The nitro group present in the molecule plays a critical role in its reactivity and can be reduced to an amine group under controlled conditions. This transformation allows for further derivatization into more complex structures, including tetrazoles and hydrazines, which are prevalent motifs in medicinal chemistry. Additionally, the methoxy group provides stability to the aromatic ring while also enabling selective modifications through electron-withdrawing effects.
Recent advancements in green chemistry have prompted researchers to explore more sustainable synthetic routes for 3,5-Dinitro-4-methoxybenzenesulfonyl Chloride. Innovations such as catalytic sulfonylation using heterogeneous catalysts and solvent-free reactions have been reported to improve yield and reduce waste. These methods align with the growing emphasis on environmentally friendly practices in chemical synthesis.
The compound's utility extends beyond pharmaceutical applications; it is also employed in materials science for the development of advanced polymers and coatings. The sulfonyl chloride group can react with primary amines to form stable sulfonamides, which are incorporated into high-performance polymers to enhance their thermal stability and mechanical strength.
In conclusion, 3,5-Dinitro-4-methoxybenzenesulfonyl Chloride (CAS No. 175203-74-4) is a multifaceted intermediate with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for researchers aiming to develop innovative chemical entities. As research continues to evolve, this compound is expected to play an even more significant role in advancing chemical synthesis and drug discovery efforts worldwide.
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